Cas no 1807005-85-1 (6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid)

6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. The presence of both iodine and carboxylic acid functional groups enables selective cross-coupling reactions and further derivatization, making it valuable for pharmaceutical and agrochemical intermediates. The difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and carboxyl moieties provide additional sites for modification. This compound is particularly useful in the development of bioactive molecules, where its multifunctional scaffold allows for precise tuning of physicochemical properties. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid structure
1807005-85-1 structure
Product Name:6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid
CAS No:1807005-85-1
MF:C7H4F2INO3
MW:315.01284122467
CID:4886812
Update Time:2025-08-05

6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid
    • Inchi: 1S/C7H4F2INO3/c8-5(9)3-1-2(7(13)14)4(10)6(12)11-3/h1,5H,(H,11,12)(H,13,14)
    • InChI Key: MDAHYJDZNYEYSC-UHFFFAOYSA-N
    • SMILES: IC1C(NC(C(F)F)=CC=1C(=O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 362
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4

6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030461-250mg
6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid
1807005-85-1 95%
250mg
$940.80 2022-03-31
Alichem
A029030461-500mg
6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid
1807005-85-1 95%
500mg
$1,651.30 2022-03-31
Alichem
A029030461-1g
6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid
1807005-85-1 95%
1g
$2,866.05 2022-03-31

Additional information on 6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid

6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic Acid: A Comprehensive Overview

The compound 6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid, identified by the CAS registry number 1807005-85-1, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 6, a hydroxyl group at position 2, an iodine atom at position 3, and a carboxylic acid group at position 4. These substituents collectively contribute to its distinctive chemical behavior and functional properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and subsequent functionalization steps. The introduction of the difluoromethyl group, achieved via a nucleophilic substitution reaction, plays a crucial role in modulating the electronic properties of the pyridine ring. This modification enhances the molecule's reactivity and stability, making it suitable for applications in drug design and material science. The hydroxyl and iodine substituents further diversify its chemical reactivity, offering opportunities for additional functionalization and bioconjugation.

One of the most promising applications of 6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid lies in its potential as a building block for advanced pharmaceuticals. Researchers have demonstrated that this compound can serve as a precursor for the development of bioactive molecules targeting various therapeutic areas, including oncology and infectious diseases. The carboxylic acid group provides an ideal site for further modifications, such as esterification or amide bond formation, enabling the creation of diverse drug candidates with tailored pharmacokinetic profiles.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent studies have highlighted its ability to form stable charge transport layers when incorporated into organic field-effect transistors (OFETs), suggesting its potential role in next-generation electronic devices.

The synthesis and characterization of 6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid have been extensively documented in recent scientific literature. For instance, a study published in the Journal of Organic Chemistry detailed a novel route for its synthesis using microwave-assisted reactions, significantly improving reaction yields and reducing synthesis time. Another study in Angewandte Chemie explored its photochemical properties, revealing its potential as a photosensitizer in photodynamic therapy applications.

Furthermore, computational studies have provided valuable insights into the molecular interactions and stability of this compound. Density functional theory (DFT) calculations have been employed to investigate its electronic structure and reactivity patterns, aiding in the rational design of derivatives with enhanced functionality. These computational approaches have also facilitated the prediction of its behavior in various chemical environments, paving the way for its application in complex molecular systems.

In conclusion, 6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-carboxylic acid represents a versatile platform for scientific exploration and technological innovation. Its unique combination of substituents offers immense potential across multiple disciplines, from drug discovery to materials science. As research continues to uncover new aspects of its chemistry and functionality, this compound is poised to play an increasingly important role in advancing modern science and technology.

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